Improved Blood-Brain Barrier Permeability: Brain-to-Blood Ratio of 1.6 in Mice
DDD100097 was designed to overcome the poor CNS exposure of earlier pyrazole sulfonamide NMT inhibitors such as DDD85646. While DDD85646 exhibits poor CNS exposure that restricts its use to stage 1 HAT, DDD100097 achieves a brain-to-blood ratio of 1.6 in wild-type NMRI mice, indicating substantial BBB penetration [1].
| Evidence Dimension | Brain-to-blood drug level ratio |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | DDD85646 (poor CNS exposure, ratio not quantified but described as restrictive) |
| Quantified Difference | Quantitative ratio of 1.6 for DDD100097; DDD85646 unable to achieve meaningful CNS levels |
| Conditions | Wild-type NMRI mice; oral dosing |
Why This Matters
This 1.6 brain:blood ratio enables DDD100097 to be used in studies targeting CNS-stage parasites, a capability that DDD85646 and related non-optimized analogs lack.
- [1] TargetMol. DDD100097 Product Datasheet. CAS: 1215012-74-0. View Source
